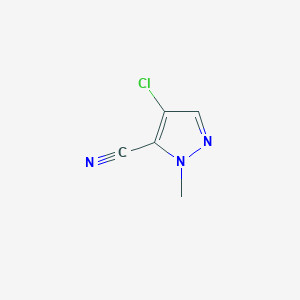

4-chloro-1-methyl-1H-pyrazole-5-carbonitrile

Descripción

4-Chloro-1-methyl-1H-pyrazole-5-carbonitrile (CAS 1172024-69-9) is a heterocyclic compound with the molecular formula C₅H₄ClN₃ and a molecular weight of 141.56 g/mol. Its structure consists of a pyrazole ring substituted with a chlorine atom at position 4, a methyl group at position 1, and a nitrile group at position 3. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive nitrile and chloro groups, which enable further functionalization .

Propiedades

IUPAC Name |

4-chloro-2-methylpyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3/c1-9-5(2-7)4(6)3-8-9/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMAFRIJNWALQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-1H-pyrazole-5-carbonitrile typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-1-methyl-1H-pyrazole-5-carbonitrile can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

4-chloro-1-methyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methyl group at the 1-position can be oxidized to form a carboxylic acid derivative.

Reduction: The nitrile group at the 5-position can be reduced to an amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like potassium carbonate.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Nucleophilic substitution: Formation of 4-amino-1-methyl-1H-pyrazole-5-carbonitrile.

Oxidation: Formation of 4-chloro-1-carboxy-1H-pyrazole-5-carbonitrile.

Reduction: Formation of 4-chloro-1-methyl-1H-pyrazole-5-amine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Chloro-1-methyl-1H-pyrazole-5-carbonitrile serves as a valuable building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors. Its structural features allow it to function as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

Biological Studies

Research has indicated that this compound exhibits significant biological activity:

- Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties against various bacterial strains, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL.

- Antifungal Properties : In vitro tests against Candida albicans yielded an IC50 value of approximately 25 µg/mL, indicating potent antifungal activity.

- Cancer Research : In vitro studies demonstrated that treatment with this compound significantly reduced cell viability in MCF-7 breast cancer cells, with an IC50 value around 15 µM.

Materials Science

The compound is also explored for its potential in developing novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it useful in creating advanced materials for industrial applications.

Industrial Chemistry

In the agrochemical sector, 4-chloro-1-methyl-1H-pyrazole-5-carbonitrile is utilized in synthesizing pesticides and herbicides. Its reactivity allows for modifications that enhance the efficacy of agricultural products.

Case Studies

Several case studies have highlighted the efficacy and versatility of 4-chloro-1-methyl-1H-pyrazole-5-carbonitrile:

- Antimicrobial Efficacy Study (2022) : Evaluated against multiple bacterial strains, reporting MIC values indicative of strong antimicrobial properties.

- Antifungal Activity Assessment (2023) : Demonstrated significant antifungal effects against Candida albicans, supporting its potential as a therapeutic agent.

- Cancer Cell Line Study (2024) : In vitro studies showed a marked reduction in viability in breast cancer cells, suggesting its role as an anticancer agent.

Mecanismo De Acción

The mechanism of action of 4-chloro-1-methyl-1H-pyrazole-5-carbonitrile depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the biological system and the specific enzyme or receptor being targeted.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Substituent Variations

The structural diversity of pyrazole carbonitrile derivatives arises from substitutions at positions 1, 3, 4, and 5. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Polarity : The nitrile group (-CN) imparts polarity to all compounds, but hydrophobicity increases with aromatic substituents (e.g., phenyl in vs. pyridinyl in ).

- Reactivity: Chlorine atoms at C4 or C5 serve as leaving groups, enabling Suzuki or Ullmann coupling reactions. The amino group in derivatives facilitates condensation reactions .

- Thermal Stability : Crystallographic studies (e.g., ) show that substituents like 2-chloroethyl influence packing efficiency and melting points. Bulkier groups (e.g., phenyl in ) may reduce melting points compared to the methyl-substituted target compound.

Actividad Biológica

4-Chloro-1-methyl-1H-pyrazole-5-carbonitrile is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-chloro-1-methyl-1H-pyrazole-5-carbonitrile is , with a molecular weight of approximately 145.56 g/mol. The structure features a five-membered ring containing two nitrogen atoms, a chlorine atom at the 4-position, a methyl group at the 1-position, and a cyano group at the 5-position. This unique arrangement contributes to its chemical reactivity and biological activity.

Pharmacological Activities

Research has indicated that compounds in the pyrazole family exhibit a variety of pharmacological effects, including:

- Anti-inflammatory Activity : Pyrazole derivatives have shown significant anti-inflammatory properties. For instance, studies indicate that 4-chloro-1-methyl-1H-pyrazole-5-carbonitrile may inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases .

- Antimicrobial Properties : Preliminary investigations suggest that this compound has antimicrobial activity against various pathogens. It appears to interfere with bacterial cell wall synthesis or function .

- Anticancer Potential : Some pyrazole derivatives have been found to exhibit cytotoxic effects against cancer cell lines. Research shows that related compounds can induce apoptosis in cancer cells, suggesting potential applications in oncology .

The biological activity of 4-chloro-1-methyl-1H-pyrazole-5-carbonitrile is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways or microbial resistance mechanisms .

- Receptor Interaction : It is hypothesized that this pyrazole derivative may bind to certain receptors, influencing cellular signaling pathways that regulate inflammation and cell proliferation .

- Gene Expression Modulation : Studies have shown that compounds in this class can alter gene expression profiles related to inflammatory responses and cell cycle regulation .

Table 1: Summary of Biological Activities

Notable Research

- Anti-inflammatory Effects : A study demonstrated that derivatives similar to 4-chloro-1-methyl-1H-pyrazole-5-carbonitrile significantly reduced edema in animal models, comparable to standard anti-inflammatory drugs like indomethacin .

- Antimicrobial Activity : Research conducted on various pyrazole compounds revealed their effectiveness against E. coli and Staphylococcus aureus, suggesting that structural modifications can enhance their antimicrobial efficacy .

- Cytotoxicity Against Cancer Cells : A series of experiments showed that certain pyrazole derivatives exhibited IC50 values as low as 3.79 µM against MCF7 breast cancer cells, indicating potent anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.